molecular formula C22H18N4O4 B12451327 2-[(E)-{[4-(1H-benzimidazol-2-yl)phenyl]imino}methyl]-6-ethoxy-4-nitrophenol

2-[(E)-{[4-(1H-benzimidazol-2-yl)phenyl]imino}methyl]-6-ethoxy-4-nitrophenol

Cat. No.: B12451327
M. Wt: 402.4 g/mol
InChI Key: XXSTYGKOHKACHT-UHFFFAOYSA-N
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Description

2-[(E)-{[4-(1H-1,3-benzodiazol-2-yl)phenyl]imino}methyl]-6-ethoxy-4-nitrophenol is a complex organic compound that belongs to the class of benzimidazole derivatives.

Preparation Methods

The synthesis of 2-[(E)-{[4-(1H-1,3-benzodiazol-2-yl)phenyl]imino}methyl]-6-ethoxy-4-nitrophenol typically involves the condensation of 4-(1H-1,3-benzodiazol-2-yl)aniline with 6-ethoxy-4-nitrosalicylaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid. The reaction mixture is heated under reflux for several hours to ensure complete condensation, followed by cooling and filtration to obtain the desired product .

Chemical Reactions Analysis

2-[(E)-{[4-(1H-1,3-benzodiazol-2-yl)phenyl]imino}methyl]-6-ethoxy-4-nitrophenol undergoes various chemical reactions, including:

Scientific Research Applications

2-[(E)-{[4-(1H-1,3-benzodiazol-2-yl)phenyl]imino}methyl]-6-ethoxy-4-nitrophenol has several scientific research applications:

    Chemistry: The compound is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: It is studied for its potential antimicrobial and anticancer activities due to its ability to interact with biological macromolecules.

    Medicine: The compound is investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-[(E)-{[4-(1H-1,3-benzodiazol-2-yl)phenyl]imino}methyl]-6-ethoxy-4-nitrophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and leading to the disruption of essential biological pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

2-[(E)-{[4-(1H-1,3-benzodiazol-2-yl)phenyl]imino}methyl]-6-ethoxy-4-nitrophenol is unique compared to other benzimidazole derivatives due to its specific structural features and functional groups. Similar compounds include:

Properties

Molecular Formula

C22H18N4O4

Molecular Weight

402.4 g/mol

IUPAC Name

2-[[4-(1H-benzimidazol-2-yl)phenyl]iminomethyl]-6-ethoxy-4-nitrophenol

InChI

InChI=1S/C22H18N4O4/c1-2-30-20-12-17(26(28)29)11-15(21(20)27)13-23-16-9-7-14(8-10-16)22-24-18-5-3-4-6-19(18)25-22/h3-13,27H,2H2,1H3,(H,24,25)

InChI Key

XXSTYGKOHKACHT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1O)C=NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3)[N+](=O)[O-]

Origin of Product

United States

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